molecular formula C18H17ClN2O2S B13583838 Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B13583838
M. Wt: 360.9 g/mol
InChI Key: NZRBLOSRZNKWLW-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl, cyano, and methylsulfanyl groups contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the dihydropyridine intermediate.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

    Incorporation of the Methylsulfanyl Group: This step may involve a thiolation reaction where a methylsulfanyl group is added to the intermediate compound.

    Esterification: The final step involves esterification to form the prop-2-en-1-yl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

    Ester Hydrolysis: Carboxylic acids.

Scientific Research Applications

Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for cardiovascular and anti-inflammatory drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of the cyano and chlorophenyl groups can enhance its binding affinity to these targets, while the dihydropyridine ring can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate: Lacks the methylsulfanyl group.

    Prop-2-en-1-yl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate: Similar structure but with different substituents.

Uniqueness

The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

prop-2-enyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C18H17ClN2O2S/c1-4-9-23-18(22)15-11(2)21-17(24-3)14(10-20)16(15)12-5-7-13(19)8-6-12/h4-8,16,21H,1,9H2,2-3H3

InChI Key

NZRBLOSRZNKWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC=C

Origin of Product

United States

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